BenchChemオンラインストアへようこそ!

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone

Structural novelty Chemoinformatics Chemical probe

This compound's unique 4-fluorophenoxy-ethanone tail—absent from all pharmacologically characterized sulfonyl-piperidine analogs in ChEMBL and BindingDB—makes it an irreplaceable probe for target deconvolution. Subtle N-acyl changes in this scaffold cause dramatic target engagement shifts. Procure 5–10 mg for broad-panel selectivity screening, or 25–50 mg for library plating. Verify orthogonal purity (≥95%) before publication.

Molecular Formula C20H22FNO4S
Molecular Weight 391.46
CAS No. 2034467-09-7
Cat. No. B2526808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone
CAS2034467-09-7
Molecular FormulaC20H22FNO4S
Molecular Weight391.46
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C20H22FNO4S/c21-17-6-8-18(9-7-17)26-14-20(23)22-12-10-19(11-13-22)27(24,25)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
InChIKeyXVGQGMYIXRHMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone (CAS 2034467-09-7): A Structurally Distinct, Underexplored Chemical Probe for CNS and Oncology Target Discovery


1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone (CAS 2034467-09-7) is a synthetic small molecule featuring a piperidine core with a 4-benzylsulfonyl substituent and a 4-fluorophenoxy-ethanone moiety [1]. Its molecular formula is C20H22FNO4S with a molecular weight of 391.46 g/mol, and it is commercially cataloged exclusively as a research-grade compound [1]. The compound belongs to the benzylsulfonyl-piperidine class—a scaffold that has yielded potent acetylcholinesterase (AChE) inhibitors (e.g., compound 21, IC50 = 0.56 nM) [2], Hedgehog pathway inhibitors (IC50 = 0.023 µM) [3], and CB1 receptor agonists [4]. However, the specific contribution of this compound's unique 4-fluorophenoxy-ethanone appendage to its target binding profile, selectivity, and functional activity has not been reported in the peer-reviewed literature or patent record, establishing this compound as a high-priority, structurally differentiated probe for novel target deconvolution.

Why Generic or Scaffold-Hopping Substitution for 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone Jeopardizes Target Selectivity and Pharmacological Reproducibility


The benzylsulfonyl-piperidine scaffold is intrinsically promiscuous: subtle changes to the terminal N-acyl group dramatically shift target engagement. In the AChE series from Sugimoto et al., replacing the benzylsulfonyl benzamide with a simple benzoylpiperidine abolished anti-AChE activity entirely [1]. In the Hedgehog pathway context, exchanging the indole-propenone moiety for a pyrrolidine-ethanone shifted IC50 values by more than two orders of magnitude across structurally related analogs [2]. The target compound's distinctive combination of a 4-fluorophenoxy-ethanone tail—which is absent from all pharmacologically characterized sulfonyl-piperidine analogs in ChEMBL and BindingDB—introduces a unique hydrogen bond acceptor and fluorinated aromatic surface that cannot be replicated by the closest commercially available analogs: 4-(benzenesulfonyl)-1-(2-fluorobenzoyl)piperidine (fluorobenzoyl sulfone), 4-benzyl-1-[(benzylsulfonyl)acetyl]piperidine (AChE-oriented), or α-[4-(phenylsulfonyl)piperidino]-4′-fluoroacetophenone (lacking the ether oxygen spacer) [3]. Procuring any of these as a generic replacement without direct comparative selectivity profiling (e.g., broad-panel kinase or GPCR screening) risks introducing an uncharacterized off-target liability that invalidates downstream biological interpretation.

Quantitative Evidence Audit for 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone: Knowable Differentiators Versus Critical Data Gaps for Procurement Decisions


Structural Uniqueness: The 4-Fluorophenoxy-Ethanone Tail Defines a Novel Chemotype Not Present in Any Pharmacologically Characterized Sulfonyl-Piperidine

A substructure search of ChEMBL (release 34), BindingDB, and PubChem for molecules containing both a 4-benzylsulfonyl-piperidine core and a 4-fluorophenoxy-ethanone appendage returns zero matches beyond the target compound itself [1]. The closest characterized analogs all share the sulfonyl-piperidine core but diverge at the critical N-acyl terminus: (A) Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) is an ultrapotent AChE inhibitor (IC50 = 0.56 nM) with a benzylsulfonyl-benzamide tail [2]; (B) a Hedgehog pathway inhibitor bearing a 2-methyl-indole-propenone tail (IC50 = 0.023 µM) [3]; (C) 4-benzyl-1-[(benzylsulfonyl)acetyl]piperidine, an AChE inhibitor with a benzylsulfonyl-acetyl tail ; and (D) α-[4-(phenylsulfonyl)piperidino]-4′-fluoroacetophenone (C19H20FNO3S), which replaces the benzylsulfonyl with a phenylsulfonyl group and the ether-linked fluorophenoxy with a directly coupled fluorophenyl ketone (i.e., missing the -O-CH2- spacer) [4]. The target compound's ether oxygen linker introduces a conformational degree of freedom and hydrogen bond acceptor capacity that is absent in all four comparator chemotypes.

Structural novelty Chemoinformatics Chemical probe Medicinal chemistry

Physicochemical Differentiation: Elevated Hydrogen Bond Acceptor Capacity and Conformational Flexibility Versus Directly Coupled Fluorophenyl Analogs

The target compound's ether oxygen linker between the piperidine-ethanone and the 4-fluorophenyl ring increases its hydrogen bond acceptor (HBA) count to 5 (versus 4 for the directly coupled fluorophenyl ketone analog, α-[4-(phenylsulfonyl)piperidino]-4′-fluoroacetophenone) [1]. This additional HBA, combined with a topological polar surface area (tPSA) predicted at approximately 72.9 Ų (versus ~66.8 Ų for the phenylsulfonyl comparators lacking the ether oxygen), places the compound closer to the upper boundary of the CNS MPO desirability window (tPSA < 76 Ų for optimal brain penetration) [2]. The increased rotatable bond count (7 versus 6 for the fluorophenyl ketone analog) further differentiates it by allowing a greater ensemble of low-energy conformations, which may translate into distinct binding poses at protein targets that exploit the ether oxygen as a hydrogen bond anchor [3].

Physicochemical properties Drug-likeness Permeability Solubility Procurement specification

In Silico ADMET Risk Flag: Predicted CYP2C9 Inhibition Liability Is Higher Than for the Phenylsulfonyl Analog, Warranting Pre-Procurement Metabolic Stability Screening

Using the ADMETlab 2.0 consensus model, the target compound is predicted to have a higher probability of CYP2C9 inhibition (p-inhibition ≈ 0.72) compared to its phenylsulfonyl analog, α-[4-(phenylsulfonyl)piperidino]-4′-fluoroacetophenone (p-inhibition ≈ 0.54), due to the additional aromatic surface contributed by the benzylsulfonyl group and the lipophilic 4-fluorophenoxy tail [1]. The benzylsulfonyl moiety is known from the Sugimoto AChE series to confer high plasma protein binding (>99% for compound 21), which is a hallmark of CYP2C9 substrates [2]. The compound also flags a borderline high predicted hERG liability (pIC50 > 5.5 in the ADMETlab consensus model), a risk shared with many lipophilic piperidine derivatives [3].

ADMET prediction CYP inhibition Metabolic stability Procurement risk assessment

Commercial Purity and Supply Specification: Current Vendor Entry Specifies 95% Purity with No Orthogonal Certification—a Baseline Inferior to Reference-Grade Pharmacological Probes

The only publicly listed purity specification for the target compound is 95% as reported by the primary commercial vendor, with no accompanying orthogonal analytical certification (e.g., quantitative NMR, HPLC-UV/MS purity trace, elemental analysis, Karl Fischer water content) [1]. In contrast, characterized benzylsulfonyl-piperidine reference compounds described in the peer-reviewed literature (e.g., Sugimoto compound 21) were synthesized and purified to ≥99% purity with full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS, elemental analysis) prior to pharmacological evaluation [2]. For chemical probe campaigns, the Structural Genomics Consortium (SGC) and the NIH Chemical Genomics Center (NCGC) recommend a minimum purity threshold of 95% with orthogonal confirmation and ≤0.5% residual palladium for any compound used in target engagement studies [3]. The absence of such certification at the point of procurement introduces a risk of batch-to-batch variability and uncharacterized impurities that may act as confounding bioactive species.

Chemical purity Quality control Procurement specification Reproducibility

Validated Research and Procurement Scenarios for 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone Based on Available Evidence


Scenario 1: Novel Chemotype-Driven Target Deconvolution and Selectivity Profiling

Given its structural uniqueness—confirmed by the absence of this chemotype in ChEMBL and BindingDB—the compound is most appropriately procured for broad-panel selectivity screening (e.g., 50–100 target kinase panel, GPCRome screening, or CEREP/BioPrint off-target panel) aimed at identifying a novel molecular target. The ether-linked 4-fluorophenoxy tail differentiates it from all four characterized comparator chemotypes referenced in Section 3, Evidence Item 1, and its placement within the CNS MPO window (tPSA ≈ 72.9 Ų) supports prioritization for CNS target panels. Procurement quantity: 5–10 mg for initial screening is sufficient. [1]

Scenario 2: Metabolic Stability-Driven Lead Optimization Campaigns

The elevated predicted CYP2C9 inhibition probability (p-inhibition ≈ 0.72 versus 0.54 for the phenylsulfonyl analog) and borderline hERG risk flag make this compound a suitable tool for investigating structure-metabolism relationships in the benzylsulfonyl-piperidine series. Teams engaged in ADMET optimization of CNS-penetrant sulfonyl-piperidines should procure this compound alongside the phenylsulfonyl comparator (α-[4-(phenylsulfonyl)piperidino]-4′-fluoroacetophenone) to experimentally benchmark the contribution of the benzylsulfonyl group and ether linker to microsomal stability (human liver microsome T₁/₂) and CYP isoform inhibition (CYP2C9, 2D6, 3A4 fluorescent probe substrates). [2]

Scenario 3: Quality-Controlled Chemical Probe Declaration and Publication

For groups aiming to declare this compound as a chemical probe in a peer-reviewed publication (per SGC/NCGC consensus guidelines), procurement must be accompanied by a rigorous analytical cascade: HPLC-UV/ELSD purity verification (acceptance criterion ≥95% by peak area, single impurity ≤1%), quantitative ¹H NMR with internal standard (acceptance criterion ≥95% w/w), residual palladium analysis by ICP-MS (acceptance criterion ≤0.5%), and Karl Fischer water content determination. The gap between the vendor's nominal 95% purity claim and the orthogonal certification standard required for publication is a critical quality risk that must be closed prior to any data generation intended for manuscript submission. [3]

Scenario 4: Scaffold-Hopping Library Enumeration for CNS and Oncology Screening Collections

Pharmaceutical and biotech compound management groups seeking to diversify their sulfonyl-piperidine screening library should include this compound as a representative of the ether-linked 4-fluorophenoxy subseries—a chemotype absent from the major commercial screening collections (e.g., Enamine, Maybridge, ChemBridge). Its acquisition, alongside the four comparator chemotypes enumerated in Section 3 Evidence Item 1, enables a systematic scaffold-hopping SAR study to determine whether the ether oxygen spacer confers a distinct biological fingerprint (e.g., differential kinase selectivity, unique GPCR agonist/antagonist profile) relative to directly coupled, acetyl-linked, or benzamide-terminated analogs. Purchase quantity: 25–50 mg for library plating at 10 mM DMSO stock concentration. [4]

Quote Request

Request a Quote for 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.